molecular formula C15H14Cl2N2O2 B5822287 N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea

N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B5822287
M. Wt: 325.2 g/mol
InChI Key: XWYKFWSGFSGRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea, also known as ethofumesate, is a herbicide that is widely used in agriculture. It belongs to the chemical family of urea herbicides and is used to control a broad range of weeds in various crops. Ethofumesate has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea involves the inhibition of the photosynthetic electron transport chain in plants. Ethofumesate binds to the QB site of the D1 protein in photosystem II, which is involved in the transfer of electrons from water to plastoquinone. This results in the production of reactive oxygen species and ultimately leads to cell death.
Biochemical and Physiological Effects:
Ethofumesate has been shown to affect the activity of various enzymes involved in plant metabolism, including nitrate reductase and glutamine synthetase. It also affects the accumulation of various metabolites, including amino acids, sugars, and organic acids. Ethofumesate has been found to induce oxidative stress in plants, leading to the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Ethofumesate is a widely used herbicide in agriculture and has been extensively studied for its mechanism of action and physiological effects. It is readily available and can be easily synthesized in the laboratory. However, N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments, including its toxicity and potential environmental impact.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea. One area of research is to study its potential use as a herbicide in organic farming. Another area of research is to investigate the potential use of N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea as a tool for studying plant metabolism and physiology. Additionally, the development of new derivatives of N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea with improved properties is an area of active research.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea involves the reaction of 2,4-dichlorophenyl isocyanate with 4-ethoxyaniline. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

Ethofumesate has been used extensively in scientific research to study its mechanism of action and physiological effects. It has been found to inhibit the photosynthetic electron transport chain in plants, resulting in the production of reactive oxygen species and ultimately leading to cell death. Ethofumesate has also been shown to affect the activity of various enzymes involved in plant metabolism, including nitrate reductase and glutamine synthetase.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-2-21-12-6-4-11(5-7-12)18-15(20)19-14-8-3-10(16)9-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKFWSGFSGRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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